molecular formula C16H17NO B13873230 1-benzyl-3,4-dihydro-2H-quinolin-4-ol

1-benzyl-3,4-dihydro-2H-quinolin-4-ol

Cat. No.: B13873230
M. Wt: 239.31 g/mol
InChI Key: FOCYLCCNJRXIGI-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dihydro-2H-quinolin-4-ol is a heterocyclic compound featuring a partially hydrogenated quinoline core substituted with a benzyl group at position 1 and a hydroxyl group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry. Its synthesis often involves epoxide rearrangements or cyclization strategies, as seen in related compounds ().

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-4-ol

InChI

InChI=1S/C16H17NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2

InChI Key

FOCYLCCNJRXIGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2C1O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,4-dihydro-2H-quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

1-benzyl-3,4-dihydro-2H-quinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active sites, while the benzyl group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Electronic and Physical Properties

Compound UV K-Band (nm) Hammett Constant Correlation Crystallographic Data
1-Benzyl-3,4-dihydroisoquinoline Varies* Yes (σ values influence λmax) Not available
1-Benzyl-2,3-dihydroquinolin-4(1H)-one Not reported Not applicable Planar ring (R = 0.068)

*Dependent on substituents ().

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